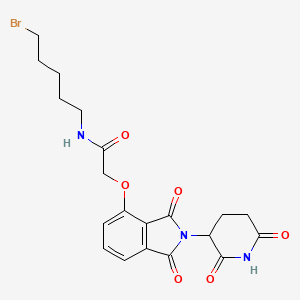
Thalidomide-O-acetamido-C5-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-C5-Br is a compound that features a thalidomide moiety, an aliphatic spacer, and a primary amine. Thalidomide is known for its role as a ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . This compound is used as a PROTAC linker, which is a part of a class of molecules designed to target and degrade specific proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C5-Br involves multiple steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through the condensation of phthalic anhydride with glutamic acid . The subsequent steps involve the introduction of the acetamido group and the bromination of the aliphatic spacer. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-acetamido-C5-Br undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the aliphatic spacer can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aliphatic spacer.
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-C5-Br has a wide range of scientific research applications:
Chemistry: It is used as a PROTAC linker to study protein degradation pathways and develop new therapeutic agents.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Industry: The compound is used in the development of new drugs and therapeutic agents, leveraging its ability to target and degrade specific proteins.
Mecanismo De Acción
Thalidomide-O-acetamido-C5-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with similar applications in treating multiple myeloma and other cancers.
Uniqueness
Thalidomide-O-acetamido-C5-Br is unique due to its specific structure, which includes an acetamido group and a brominated aliphatic spacer. This structure allows it to function as a PROTAC linker, enabling the selective degradation of target proteins. Its ability to bind to cereblon and induce protein degradation sets it apart from other thalidomide derivatives .
Propiedades
Fórmula molecular |
C20H22BrN3O6 |
|---|---|
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
N-(5-bromopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C20H22BrN3O6/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27/h4-6,13H,1-3,7-11H2,(H,22,26)(H,23,25,27) |
Clave InChI |
BAYLVLXIABNEQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
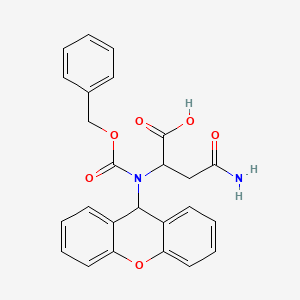

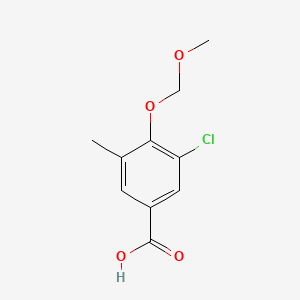

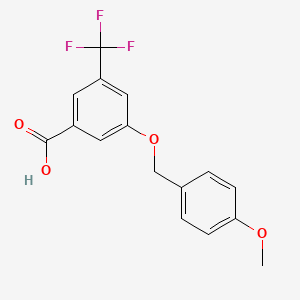
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
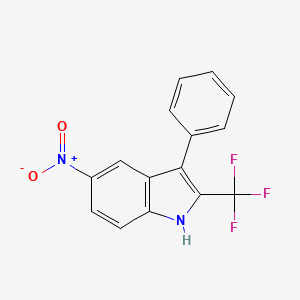
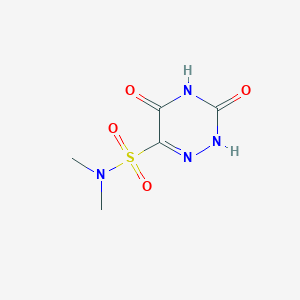
![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)
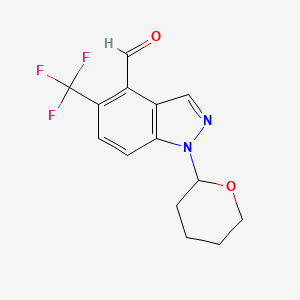

![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)

